molecular formula C21H24O7 B3419318 (+)-Orobanchyl acetate CAS No. 1413843-71-6

(+)-Orobanchyl acetate

Cat. No.: B3419318
CAS No.: 1413843-71-6
M. Wt: 388.4 g/mol
InChI Key: DLRIUVHQJRZTMZ-CQMYTRALSA-N
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Description

(+)-Orobanchyl acetate is a naturally occurring compound found in certain parasitic plants. It is a type of strigolactone, which are plant hormones that play a crucial role in the regulation of plant growth and development. Strigolactones are also known for their role in the interaction between plants and symbiotic fungi, as well as in the germination of parasitic plant seeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Orobanchyl acetate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the construction of the strigolactone core through a series of organic reactions, such as aldol condensation and cyclization.

    Functional group modifications: The core structure is then modified to introduce the necessary functional groups, including the acetate group.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(+)-Orobanchyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(+)-Orobanchyl acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of strigolactones.

    Biology: It is used to investigate the role of strigolactones in plant growth and development, as well as in plant-microbe interactions.

    Medicine: Research is ongoing to explore the potential therapeutic applications of strigolactones, including their anti-cancer and anti-inflammatory properties.

    Industry: this compound is used in the development of agricultural products, such as herbicides and growth regulators.

Mechanism of Action

The mechanism of action of (+)-Orobanchyl acetate involves its interaction with specific molecular targets and pathways in plants. It binds to strigolactone receptors, triggering a signaling cascade that regulates various physiological processes. This includes the inhibition of shoot branching, promotion of root growth, and stimulation of symbiotic interactions with fungi.

Comparison with Similar Compounds

(+)-Orobanchyl acetate is similar to other strigolactones, such as:

    (+)-Strigol: Another naturally occurring strigolactone with similar biological activities.

    (+)-Sorgolactone: A strigolactone found in sorghum plants.

    (+)-Alectrol: A strigolactone found in certain legumes.

Compared to these compounds, this compound has unique structural features that may influence its biological activity and stability. Its specific acetate group may also confer distinct reactivity and solubility properties.

Properties

IUPAC Name

[(3E,3aS,4S,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-10-8-14(27-19(10)23)25-9-13-15-17(26-11(2)22)12-6-5-7-21(3,4)16(12)18(15)28-20(13)24/h8-9,14-15,17-18H,5-7H2,1-4H3/b13-9+/t14-,15+,17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRIUVHQJRZTMZ-CQMYTRALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC(=O)C)CCCC4(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3[C@@H](C4=C([C@H]3OC(=O)C)CCCC4(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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